molecular formula C8H16 B082337 cis-2,5-Dimethyl-3-hexene CAS No. 10557-44-5

cis-2,5-Dimethyl-3-hexene

Cat. No.: B082337
CAS No.: 10557-44-5
M. Wt: 112.21 g/mol
InChI Key: KNCMKWVOMRUHKZ-WAYWQWQTSA-N
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Description

cis-2,5-Dimethyl-3-hexene: is an organic compound with the molecular formula C8H16 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the two methyl groups attached to the double-bonded carbons are on the same side of the molecule. This compound is a colorless liquid that is soluble in most organic solvents such as ether, alcohol, and benzene .

Scientific Research Applications

cis-2,5-Dimethyl-3-hexene has a variety of applications in scientific research:

Safety and Hazards

Cis-2,5-Dimethyl-3-hexene is a flammable liquid and should be stored in a cool and ventilated place, away from fire and oxidants . When using, avoid contact with sensitive parts such as skin, eyes, and mucous membranes . If contact occurs, rinse immediately with plenty of water and consult a professional doctor .

Mechanism of Action

Target of Action

cis-2,5-Dimethyl-3-hexene, also known as (Z)-2,5-Dimethylhex-3-ene, is an organic compound that belongs to the class of alkenes . The primary targets of this compound are not well-defined due to its nature as a simple alkene. Alkenes are primarily involved in chemical reactions rather than biological interactions.

Mode of Action

The mode of action of this compound is primarily through its chemical reactivity as an alkene. Alkenes are characterized by the presence of a carbon-carbon double bond, which is a region of high electron density and is therefore susceptible to attack by electrophiles . This can lead to a variety of chemical reactions, including addition, oxidation, and polymerization .

Biochemical Pathways

For example, alkenes can be oxidized to form epoxides, which are reactive compounds that can further react with various biological molecules .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied. As a small, nonpolar molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested. Its volatility may also lead to significant inhalation exposure . Once in the body, it may be metabolized by various enzymes, potentially forming reactive metabolites. The compound is likely to be excreted in the urine and feces, although the exact proportions are unknown.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity as an alkene can be affected by the presence of various catalysts or inhibitors . Additionally, its volatility means that it can easily evaporate, which can lead to inhalation exposure . Environmental conditions such as temperature and humidity can also affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Intramolecular Hydrogen Transfer Reaction: One common method for synthesizing cis-2,5-Dimethyl-3-hexene involves the intramolecular hydrogen transfer reaction of isoprene.

    Hydroboration-Protonolysis: Another method involves the hydroboration of 3-hexyne followed by protonolysis.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of platinum or other transition metal catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2,5-Dimethyl-3-hexene can undergo oxidation reactions to form epoxides and diols.

    Reduction: Reduction of this compound can be achieved using hydrogenation reactions, where hydrogen gas is used in the presence of a metal catalyst to convert the double bond into a single bond.

    Substitution: This compound can also undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group of atoms.

Common Reagents and Conditions:

Major Products:

    Epoxides: Formed from oxidation reactions.

    Alkanes: Formed from reduction reactions.

    Substituted Alkenes: Formed from substitution reactions.

Comparison with Similar Compounds

Uniqueness: cis-2,5-Dimethyl-3-hexene is unique due to its specific molecular structure, which imparts distinct reactivity and physical properties. Its symmetrical structure and the presence of two methyl groups on the same side of the double bond make it an interesting compound for studying stereochemical effects in organic reactions .

Properties

IUPAC Name

(Z)-2,5-dimethylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCMKWVOMRUHKZ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-44-5
Record name 3-Hexene, 2,5-dimethyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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